N-Boc-trans-4-azido-L-proline

描述

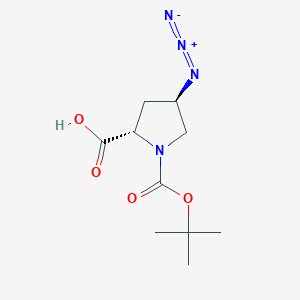

N-Boc-trans-4-azido-L-proline, also known as (2S,4R)-4-azido-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid, is a derivative of proline, an amino acid. This compound is characterized by the presence of an azido group at the 4-position of the pyrrolidine ring and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom. It is commonly used in organic synthesis and peptide chemistry due to its unique reactivity and stability.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-trans-4-azido-L-proline typically involves the following steps:

Protection of L-proline: The amino group of L-proline is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting L-proline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine.

Introduction of the Azido Group: The protected proline is then subjected to azidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Protection: Large quantities of L-proline are protected using Boc2O in industrial reactors.

Azidation: The protected proline is then azidated using sodium azide in large-scale reactors, ensuring proper safety measures due to the hazardous nature of azides.

化学反应分析

Cycloaddition Reactions (Click Chemistry)

The azido group in N-Boc-trans-4-azido-L-proline undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazole derivatives. This reaction is pivotal in bioconjugation and polymer chemistry:

- Reagents/Conditions : Copper(I) bromide (CuBr), sodium ascorbate, and terminal alkynes in aqueous or organic solvents at room temperature .

- Applications :

Example :

Substitution Reactions

The azido group can be selectively reduced or replaced under controlled conditions:

- Reduction to Amines :

- Nucleophilic Substitution :

Key Data :

| Reaction Type | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Reduction | PPh₃/H₂O | 4-Amino-L-proline | 85–92 | |

| Mitsunobu | DPPA* | 4-Azido derivatives | 78 | |

| *DPPA = Diphenylphosphoryl azide |

Peptide Bond Modulation

The trans-4-azido group influences proline’s conformational stability in peptides:

- cis-trans Isomerism :

Conformational Stability :

| Compound | s-cis:s-trans Ratio | Conformational Stability |

|---|---|---|

| trans-4-Azido | 1:3 | High |

| cis-4-Azido | 3:1 | Low |

| Data from solid-phase peptide editing studies |

Bioconjugation and Labeling

The azido group enables site-specific modifications in biological systems:

- Fluorophore Labeling : Reactions with dibenzocyclooctyne (DBCO)-fluorophores via strain-promoted azide-alkyne cycloaddition (SPAAC) .

- Collagen Imaging : Azide-functionalized proline is metabolically incorporated into collagen for live-cell imaging .

Case Study :

In collagen-producing osteoblasts, this compound was incorporated into nascent collagen chains, enabling selective labeling with DBCO-Cy5 .

Comparative Reactivity

This compound exhibits distinct reactivity compared to analogs:

科学研究应用

Peptide Synthesis

Overview : N-Boc-trans-4-azido-L-proline serves as a valuable building block in the synthesis of peptides and peptidomimetics. Its unique structure allows for the incorporation of azido functionality into peptide chains, facilitating further modifications.

Key Applications :

- Incorporation into Peptides : The azido group can be selectively modified to introduce diverse functionalities into peptides.

- Stereochemical Control : The trans configuration of the proline derivative contributes to specific conformational properties essential for peptide functionality.

Click Chemistry

Overview : The azido group in this compound is highly reactive, making it an ideal candidate for click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Key Applications :

- Synthesis of Complex Molecules : The compound can be utilized to create triazole linkages through cycloaddition reactions, enabling the formation of complex molecular architectures.

- Bioconjugation Techniques : It allows for the attachment of biomolecules to surfaces or other biomolecules, enhancing the functionality of therapeutic agents.

Bioconjugation

Overview : this compound is employed in bioconjugation techniques due to its azido group, which can react with various partners.

Key Applications :

- Labeling Biomolecules : The compound can be used to label proteins or nucleic acids for tracking and studying biological processes.

- Therapeutic Development : Its ability to form stable conjugates makes it useful in drug design and development.

Comparative Analysis of Related Compounds

To provide context on the utility of this compound, a comparative analysis with similar compounds is presented below:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-Boc-L-proline | C₁₀H₁₇NO₄ | Commonly used in peptide synthesis; lacks azido group. |

| Azido-L-alanine | C₃H₆N₄O₂ | Contains an azido group; used in similar applications. |

| This compound | C₁₀H₁₇N₅O₄ | Unique stereochemistry; enhanced reactivity profiles. |

Case Studies and Research Findings

-

Protein Labeling with Azides :

Research conducted by Zhang et al. (2021) demonstrated the successful incorporation of azido amino acids into proteins using orthogonal translation systems. This method enhances the metabolic pathways for producing these compounds, showcasing their potential in protein engineering. -

Fluorescent Protein Modifications :

Jones et al. explored how incorporating 4-azido-L-homoalanine into fluorescent proteins significantly alters their optical properties. This modification allows for precise control over protein fluorescence, which is crucial for various biochemical assays. -

Drug Development Applications :

The potential of this compound in drug design was highlighted through its ability to form stable conjugates with therapeutic agents. This characteristic allows for selective modifications that can enhance pharmacological properties or target specificity.

作用机制

The mechanism of action of N-Boc-trans-4-azido-L-proline primarily involves its reactivity due to the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. This reactivity is exploited in click chemistry and bioconjugation applications. The Boc protecting group ensures the stability of the compound during these reactions.

生物活性

N-Boc-trans-4-azido-L-proline is a significant compound in medicinal chemistry and biochemistry, primarily due to its structural characteristics and biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological applications, conformational studies, and potential therapeutic benefits.

Chemical Structure and Properties

This compound is an azido derivative of proline, featuring a tert-butyloxycarbonyl (Boc) protecting group. Its chemical formula is with a molecular weight of 238.29 g/mol. The azido group plays a crucial role in its reactivity and interaction with biological targets.

Biological Activity

1. Enzymatic Inhibition

This compound has been studied for its inhibitory effects on nitric oxide synthases (NOS), particularly neuronal NOS (nNOS). Research indicates that derivatives of 4-azido-L-proline exhibit varying degrees of potency against nNOS, which is pivotal in regulating nitric oxide levels in the nervous system. For instance, certain analogs showed enhanced selectivity and potency compared to parent compounds, suggesting that modifications to the proline structure can significantly influence biological activity .

2. Conformational Analysis

The conformation of this compound is critical for its biological function. Studies using NMR spectroscopy and X-ray diffraction have revealed insights into the s-cis:s-trans ratio of the azido-substituted prolines. The trans configuration is often favored for optimal interaction with biological targets, affecting the compound's pharmacodynamics .

Case Studies

Case Study 1: Inhibition of nNOS

One significant study demonstrated that this compound analogs were synthesized and tested for their ability to inhibit nNOS. The results indicated that these compounds could selectively inhibit nNOS activity, which is crucial for managing conditions associated with excessive nitric oxide production, such as neurodegenerative diseases .

Case Study 2: Structural Insights

In another study focusing on azido derivatives, researchers explored the structural implications of the azido group on proline derivatives. The findings highlighted how the azido substituent affects the conformational flexibility of the pyrrolidine ring, which in turn influences the compound's interaction with target enzymes .

Table 1: Potency of this compound Derivatives Against nNOS

| Compound | IC50 (µM) | Selectivity Ratio (nNOS/iNOS) |

|---|---|---|

| This compound | 20 | 5 |

| N-Boc-cis-4-azido-L-proline | 100 | 1 |

| N-Boc-trans-3-amino-L-proline | 15 | 10 |

*IC50 values indicate the concentration required to inhibit 50% of nNOS activity.

Table 2: Conformational Analysis of Azido-Proline Derivatives

| Compound | s-cis:s-trans Ratio | Conformational Stability |

|---|---|---|

| This compound | 1:3 | High |

| N-Boc-cis-4-azido-L-proline | 3:1 | Low |

属性

IUPAC Name |

(2S,4R)-4-azido-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O4/c1-10(2,3)18-9(17)14-5-6(12-13-11)4-7(14)8(15)16/h6-7H,4-5H2,1-3H3,(H,15,16)/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZEOWBJXFSZTJU-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301166185 | |

| Record name | 1-(1,1-Dimethylethyl) (2S,4R)-4-azido-1,2-pyrrolidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301166185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132622-68-5 | |

| Record name | 1-(1,1-Dimethylethyl) (2S,4R)-4-azido-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132622-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,1-Dimethylethyl) (2S,4R)-4-azido-1,2-pyrrolidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301166185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。